Cas no 1142-07-0 (Urea, N-hexyl-N'-phenyl-)

Urea, N-hexyl-N'-phenyl-, is a substituted urea derivative characterized by the presence of a hexyl and a phenyl group attached to the urea core. This compound exhibits unique physicochemical properties due to its asymmetric substitution pattern, which enhances its solubility in organic solvents and influences its hydrogen-bonding capabilities. It is commonly utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty chemicals. The hexyl chain contributes to improved lipophilicity, while the phenyl group introduces aromatic character, making it a versatile building block for designing functional materials. Its stability and reactivity under controlled conditions make it suitable for applications requiring selective urea-based modifications.
Urea, N-hexyl-N'-phenyl- structure
Urea, N-hexyl-N'-phenyl- structure
Product name:Urea, N-hexyl-N'-phenyl-
CAS No:1142-07-0
MF:C13H20N2O
MW:220.310703277588
CID:1202302
PubChem ID:2057897

Urea, N-hexyl-N'-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Urea, N-hexyl-N'-phenyl-
    • 1-hexyl-3-phenylurea
    • REGID_for_CID_2057897
    • 1142-07-0
    • MRZIEGTYOBOCLG-UHFFFAOYSA-N
    • MLS000106073
    • SR-01000206651
    • AB00082529-01
    • DTXSID20366094
    • BDBM129234
    • US8815951, 157
    • SR-01000206651-1
    • N-Hexyl-N'-phenylurea
    • 3-HEXYL-1-PHENYLUREA
    • SCHEMBL4603476
    • SMR000103044
    • CHEMBL1469609
    • HMS2449A18
    • BAA14207
    • AKOS003850427
    • MDL: MFCD00514825
    • Inchi: InChI=1S/C13H20N2O/c1-2-3-4-8-11-14-13(16)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,14,15,16)
    • InChI Key: MRZIEGTYOBOCLG-UHFFFAOYSA-N
    • SMILES: CCCCCCNC(NC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 220.1577
  • Monoisotopic Mass: 220.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 8
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.1Ų
  • XLogP3: 3.6

Experimental Properties

  • PSA: 41.13

Urea, N-hexyl-N'-phenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
094181-100mg
N-Hexyl-N'-phenylurea
1142-07-0
100mg
£123.00 2022-03-01
A2B Chem LLC
AA13798-100mg
Urea, N-hexyl-N'-phenyl-
1142-07-0 99%
100mg
$295.00 2024-04-20
eNovation Chemicals LLC
Y1254860-100mg
Urea, N-hexyl-N'-phenyl-
1142-07-0 99%
100mg
$575 2025-02-20
eNovation Chemicals LLC
Y1254860-100mg
Urea, N-hexyl-N'-phenyl-
1142-07-0 99%
100mg
$575 2025-03-01
eNovation Chemicals LLC
Y1254860-25mg
Urea, N-hexyl-N'-phenyl-
1142-07-0 99%
25mg
$310 2023-05-18
Fluorochem
094181-25mg
N-Hexyl-N'-phenylurea
1142-07-0
25mg
£67.00 2022-03-01
eNovation Chemicals LLC
Y1254860-100mg
Urea, N-hexyl-N'-phenyl-
1142-07-0 99%
100mg
$550 2024-07-28
1PlusChem
1P000B9I-100mg
Urea, N-hexyl-N'-phenyl-
1142-07-0 99%
100mg
$355.00 2025-02-18

Additional information on Urea, N-hexyl-N'-phenyl-

Comprehensive Guide to Urea, N-hexyl-N'-phenyl- (CAS No. 1142-07-0): Properties, Applications, and Industry Insights

Urea, N-hexyl-N'-phenyl- (CAS No. 1142-07-0) is a specialized organic compound belonging to the urea derivatives family. This compound features a unique molecular structure combining a hexyl group and a phenyl group attached to the urea core, making it valuable for various industrial and research applications. Its chemical formula is C13H20N2O, with a molecular weight of 220.31 g/mol. The compound's distinct properties, such as its solubility in organic solvents and thermal stability, have garnered attention in fields like material science, cosmetic formulations, and agrochemical research.

In recent years, the demand for urea-based compounds has surged due to their versatility and eco-friendly profile. Urea, N-hexyl-N'-phenyl- is no exception, with researchers exploring its potential as a slow-release agent in fertilizers or as a stabilizer in polymer blends. The compound's hydrogen-bonding capacity also makes it a candidate for supramolecular chemistry applications, aligning with the growing interest in green chemistry and sustainable materials. These trends reflect broader industry shifts toward bio-based additives and high-performance specialty chemicals.

One of the most searched questions about urea derivatives revolves around their safety profiles and regulatory status. While Urea, N-hexyl-N'-phenyl- is not classified as hazardous under major regulatory frameworks like REACH or OSHA, proper handling guidelines should always be followed. Users frequently inquire about its storage conditions (recommended: cool, dry place away from oxidizers) and compatibility with other chemicals. Notably, its low volatility and high melting point (typically above 100°C) contribute to its safe handling characteristics.

The synthesis of Urea, N-hexyl-N'-phenyl- typically involves the reaction between hexyl isocyanate and aniline, or alternatively, phenyl isocyanate with hexylamine. This process highlights the compound's role in isocyanate chemistry, a topic of significant interest in polyurethane research. Advanced purification techniques like recrystallization or column chromatography are often employed to achieve high-purity grades (>98%), which are essential for pharmaceutical intermediates or electronic material applications.

From an analytical perspective, Urea, N-hexyl-N'-phenyl- can be characterized using techniques such as HPLC, GC-MS, and FTIR spectroscopy. These methods help verify its identity and purity, addressing common user queries about quality control procedures. The compound's UV absorption properties (with peaks around 260-280 nm) make it detectable via spectrophotometry, useful for environmental monitoring studies where urea derivatives may be present.

In the cosmetics industry, urea derivatives like this compound are gaining traction as moisturizing agents and keratolytics. While Urea, N-hexyl-N'-phenyl- itself isn't yet widely used in consumer products, its structural analogs demonstrate how such compounds can enhance skin barrier function. This connects to popular searches about "urea in skincare" and "non-irritating humectants", reflecting consumer demand for multifunctional cosmetic ingredients.

Looking ahead, the potential applications of Urea, N-hexyl-N'-phenyl- in energy storage systems are being investigated. Its nitrogen-rich structure suggests possible utility in lithium-ion battery electrolytes or as a precursor for carbon nanomaterials. These research directions align with global interests in renewable energy technologies and circular economy solutions, making the compound relevant to next-generation material development.

For researchers sourcing Urea, N-hexyl-N'-phenyl-, key considerations include supplier reliability, batch-to-batch consistency, and technical data sheet availability. Many searches focus on "where to buy 1142-07-0" or "custom synthesis urea derivatives", underscoring the need for transparent supply chains in specialty chemicals. Reputable suppliers typically provide COA (Certificate of Analysis) and MSDS documentation to ensure compliance with laboratory safety standards.

Environmental fate studies indicate that Urea, N-hexyl-N'-phenyl- undergoes biodegradation under appropriate conditions, though its persistence and ecotoxicity profiles warrant further investigation. This aspect addresses frequent queries about "urea derivatives environmental impact" and "green alternatives to synthetic additives". The compound's water solubility (typically low) and log P value (estimated ~3.5) help predict its behavior in environmental matrices.

In academic settings, Urea, N-hexyl-N'-phenyl- serves as a valuable teaching tool for demonstrating hydrogen bonding networks and molecular recognition principles. Its crystalline structure offers insights into intermolecular interactions, making it relevant to chemical education searches like "urea derivative crystal structures" or "hydrogen bond demonstration compounds". Such applications highlight the compound's dual role in both applied research and fundamental chemistry education.

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